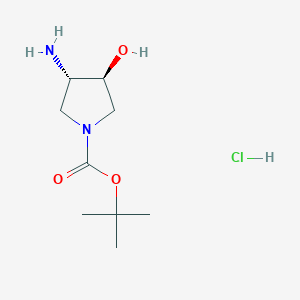

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride

Description

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride is a pyrrolidine-derived compound featuring a tert-butyl ester group, an amino substituent at the 3-position, and a hydroxyl group at the 4-position of the pyrrolidine ring. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJTVYMOCPYEAG-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-41-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with a suitable hydroxylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on Function: The amino and hydroxyl groups in the target compound may enhance interactions with biological targets compared to the methoxyphenyl group in its structural analog. This could improve applications in drug design, where hydrogen bonding is critical .

- Enzyme Modulation Potential: BHA’s tert-butyl group contributes to GST activation . If the target compound’s tert-butyl moiety similarly influences enzyme activity, it could serve as a scaffold for designing enzyme modulators.

- Safety Profile : Both the target compound and its structural analog lack comprehensive toxicity data, highlighting the need for further studies to assess acute and chronic risks .

Biological Activity

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride (CAS No. 1609403-41-9) is a chemical compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structural properties, which make it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its molecular formula is C9H18N2O3·HCl, and it has a molecular weight of 238.71 g/mol .

The compound can be synthesized through the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydroxylating agents under controlled conditions, typically using organic solvents like methanol or ethanol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

This compound functions primarily as an enzyme modulator. It can act as both an inhibitor and an activator of specific enzymes, thereby influencing various biochemical pathways. The compound's structural features allow it to bind effectively to active sites on enzymes or receptors, altering their activity and leading to potential therapeutic effects.

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Enzyme Mechanisms:

- It has been utilized in studies focusing on enzyme mechanisms, particularly in understanding protein-ligand interactions.

- The compound's ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and enzyme kinetics.

2. Medicinal Applications:

- Research indicates its potential as a precursor in drug development targeting diseases such as cancer and neurological disorders.

- Its interactions with specific molecular targets suggest that it could play a role in therapeutic strategies aimed at modulating disease processes.

3. Neuroprotective Effects:

- Preliminary studies have suggested that the compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of certain enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects on enzyme activity, suggesting its potential use in metabolic regulation .

Case Study 2: Cancer Research

Research involving this compound as part of a drug formulation showed promising results in reducing tumor growth in animal models. The study indicated that the compound could enhance the efficacy of existing chemotherapeutic agents by modulating their action at the molecular level .

Comparative Analysis

A comparison with similar compounds reveals that this compound exhibits distinct reactivity due to its unique combination of amino and hydroxyl groups. This characteristic enhances its utility in synthetic organic chemistry and medicinal applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups | Enzyme modulation, potential neuroprotection |

| Tert-butyl 3-aminopyrrolidine-1-carboxylate | Lacks hydroxyl group | Limited biological applications |

| Tert-butyl 4-hydroxy-1-pyrrolidinecarboxylate | Lacks amino group | Reduced reactivity |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride?

- Methodological Answer: Synthesis optimization can be achieved by integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict feasible reaction pathways and transition states, while Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading) to identify optimal conditions . Feedback loops between experimental data and computational models further refine synthetic routes .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer: Membrane separation technologies (e.g., nanofiltration) and chromatographic methods (e.g., preparative HPLC) are effective for isolating polar intermediates. For instance, nanofiltration can remove low-molecular-weight impurities, while reverse-phase HPLC with gradient elution ensures high purity (>95%) by separating structurally similar byproducts .

Q. How can researchers validate the structural integrity and purity of this compound using analytical methods?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Confirm stereochemistry (trans-configuration) and functional groups (e.g., tert-butyl, hydroxyl) via H/C NMR chemical shifts and coupling constants.

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H] ion) and fragmentation patterns.

- HPLC-PDA: Assess purity (>98%) using a C18 column and UV detection at 210–254 nm, with calibration against certified reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Adopt hazard mitigation strategies:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Store in airtight containers at 2–8°C to avoid hydrolysis.

- Follow emergency protocols (e.g., eye rinsing with water for 15 minutes, medical consultation for persistent irritation) as outlined in safety data sheets .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and regioselectivity of this compound’s synthesis?

- Methodological Answer: Density Functional Theory (DFT) calculations can map potential energy surfaces to identify intermediates and transition states. For example, analyze the activation energy of hydroxyl group formation to explain trans-selectivity. Molecular dynamics simulations may further clarify solvent effects on reaction kinetics .

Q. What statistical approaches are suitable for analyzing interactions between reaction parameters (e.g., solvent polarity, temperature) in multi-step syntheses?

- Methodological Answer: Use factorial design (e.g., 2 factorial) to screen critical parameters, followed by Response Surface Methodology (RSM) for optimization. For instance, Central Composite Design (CCD) can model non-linear relationships between temperature and yield, while ANOVA identifies significant factors (p < 0.05) .

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in reaction optimization?

- Methodological Answer: Reconcile discrepancies by:

- Validating computational models with benchmark experimental data (e.g., kinetic isotope effects).

- Adjusting solvation models (e.g., COSMO-RS) to better reflect real solvent environments.

- Iteratively refining force fields using experimental spectroscopic data .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer: Prioritize reactors with precise temperature/pH control (e.g., continuous-flow microreactors) to minimize epimerization. Computational Fluid Dynamics (CFD) simulations can optimize mixing efficiency and residence time distribution, ensuring consistent product quality during scale-up .

Q. How can heterogeneous reaction systems (e.g., solid-supported catalysts) improve the sustainability of synthesizing this compound?

- Methodological Answer: Immobilize catalysts (e.g., Pd/C, zeolites) on mesoporous silica to enhance recyclability. Evaluate catalytic efficiency via turnover frequency (TOF) and leaching tests (ICP-MS). Life Cycle Assessment (LCA) quantifies environmental benefits compared to homogeneous systems .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

Conduct accelerated stability studies using: - Forced Degradation: Expose the compound to extreme pH (1–13) and temperatures (40–80°C), then monitor degradation products via LC-MS.

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.